1-Chloroisoquinolin-4-amine
Overview
Description
1-Chloroisoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, where a chlorine atom is substituted at the first position and an amino group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-4-amine can be synthesized through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the first position. Subsequently, the amino group can be introduced at the fourth position through nucleophilic substitution reactions using ammonia or amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of isoquinoline followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve efficient conversion .
Chemical Reactions Analysis
1-Chloroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction:
- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of isoquinolin-4-amine.
Substitution:
- Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the chlorine atom, forming various substituted isoquinoline derivatives .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products:
- Quinoline derivatives (oxidation)
- Isoquinolin-4-amine (reduction)
- Substituted isoquinoline derivatives (substitution)
Scientific Research Applications
1-Chloroisoquinolin-4-amine has several scientific research applications:
Chemistry:
- It is used as a building block in the synthesis of more complex heterocyclic compounds.
- It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer .
Industry:
Mechanism of Action
The mechanism of action of 1-chloroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 1-Bromoisoquinolin-4-amine
- 1-Fluoroisoquinolin-4-amine
- 1-Iodoisoquinolin-4-amine
Comparison:
- While all these compounds share the isoquinoline core structure, the different halogen substituents (chlorine, bromine, fluorine, iodine) can significantly influence their reactivity and biological activity.
- 1-Chloroisoquinolin-4-amine is unique due to its specific reactivity profile and potential applications in various fields .
Properties
IUPAC Name |
1-chloroisoquinolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGZSRATRICMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857590 | |
Record name | 1-Chloroisoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260799-38-9 | |
Record name | 1-Chloroisoquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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